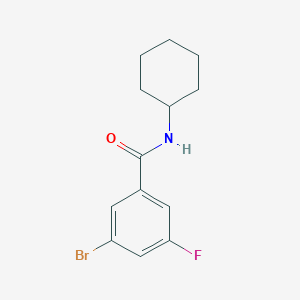

3-bromo-N-cyclohexyl-5-fluorobenzamide

Description

Properties

IUPAC Name |

3-bromo-N-cyclohexyl-5-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXYTZNKCPJQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used with 4-dimethylaminopyridine (DMAP) as a catalyst. A typical procedure involves:

-

Dissolving 3-bromo-5-fluorobenzoic acid (1.0 equiv) and cyclohexylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Adding DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Yields range from 65% to 78%, with purity >95% after recrystallization from ethanol.

HATU/DIPEA Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) enhances reaction efficiency:

-

Conditions : 3-bromo-5-fluorobenzoic acid (1.0 equiv), cyclohexylamine (1.5 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, 25°C, 6 hours.

-

Yield : 82–89%, with reduced side-product formation compared to carbodiimide methods.

Halogenation Strategies

Sequential Bromination and Fluorination

A multi-step approach starts with unsubstituted benzamide derivatives:

-

Bromination : N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C) introduces bromine at the 3-position.

-

Fluorination : Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.

Direct Halogen Exchange

Metal-halogen exchange reactions enable direct substitution:

-

Lithiation : Treatment of 3-bromo-N-cyclohexylbenzamide with LDA (lithium diisopropylamide) at -78°C in THF, followed by reaction with N-fluorobenzenesulfonimide (NFSI).

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling integrates pre-functionalized fragments:

Copper-Mediated Amination

Introducing the cyclohexyl group via Ullmann-type coupling:

-

Reagents : 3-bromo-5-fluorobenzamide, cyclohexylamine, CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Optimized for high throughput and safety:

Solvent-Free Mechanochemical Methods

Ball milling reduces waste and energy consumption:

-

Protocol : React 3-bromo-5-fluorobenzoic acid, cyclohexylamine, and solid HATU in a planetary ball mill (30 Hz, 2 hours).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Purity |

|---|---|---|---|---|

| Carbodiimide-Mediated | Low cost, simple setup | Side products, lengthy purification | 65–78% | >95% |

| HATU/DIPEA | High efficiency, minimal byproducts | Expensive reagents | 82–89% | >98% |

| Suzuki Coupling | Regioselective, scalable | Requires pre-functionalized substrates | 70–73% | >99% |

| Continuous Flow | Rapid, high throughput | Specialized equipment needed | 80–85% | >97% |

Critical Challenges and Solutions

-

Regioselectivity in Halogenation : Competitive bromine/fluorine placement is mitigated using directing groups (e.g., methoxy) temporarily introduced and later removed.

-

Amide Hydrolysis Risk : Anhydrous conditions and low temperatures (<10°C) prevent decomposition during coupling.

-

Catalyst Poisoning : Palladium catalysts are sensitive to amine groups; adding phosphine ligands (e.g., XPhos) improves stability .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms in 3-bromo-N-cyclohexyl-5-fluorobenzamide can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.

Oxidation Reactions: Oxidation of the cyclohexyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of hydroxyl or alkoxy derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

3-Bromo-N-cyclohexyl-5-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.

Medicine: Explored for its potential therapeutic applications. The compound’s structure-activity relationship (SAR) studies help in understanding its pharmacological effects.

Industry: Utilized in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclohexyl group, contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural and inferred properties of 3-bromo-N-cyclohexyl-5-fluorobenzamide and its closest analogues identified in available literature:

| Compound Name | Substituents (Benzamide Core) | Amide Group | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | 3-Br, 5-F | N-Cyclohexyl | ~286.15 | High lipophilicity, moderate polarity |

| 3-Bromo-N-cyclohexyl-5-nitrobenzamide | 3-Br, 5-NO₂ | N-Cyclohexyl | ~309.17 | Strong electron-withdrawing effects, potential reactivity |

| 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide | 4-Br, 5-F, 2-O-(CF₃)CH(CH₃) | N-(2-chloro-6-fluorophenyl) | ~485.67 | Enhanced metabolic stability, steric bulk |

| 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide | 3-Br, 6-Cl, 2-F | N-Cyclohexyl | ~320.59 | Increased halogen density, potential toxicity concerns |

Key Observations:

Electronic Effects : The nitro group in 3-bromo-N-cyclohexyl-5-nitrobenzamide introduces strong electron-withdrawing character, which may enhance reactivity in nucleophilic aromatic substitution compared to the fluorine substituent in the target compound .

Functional Group Diversity : The trifluoropropan-2-yloxy group in the patent-derived compound (EP 3 532 474 B1) introduces significant steric bulk and fluorophilicity, likely improving resistance to oxidative metabolism in biological systems .

Biological Activity

3-Bromo-N-cyclohexyl-5-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrFNO, with a molecular weight of approximately 300.17 g/mol. The compound features a benzene ring substituted with bromine at the 3-position and fluorine at the 5-position, along with a cyclohexyl group attached to the nitrogen atom of the amide functional group. The presence of halogens (bromine and fluorine) significantly enhances its reactivity and biological activity due to their electronegative nature, which influences interactions with biological targets.

Antimicrobial Activity

Initial studies indicate that this compound exhibits notable antimicrobial properties. The halogen substitutions enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Research suggests that compounds with similar structures often show increased efficacy against various bacterial strains compared to their non-halogenated counterparts.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may interact with proteins involved in signaling pathways critical for cancer cell proliferation and survival. The presence of both bromine and fluorine atoms appears to increase binding affinity to these proteins, potentially leading to enhanced therapeutic effects.

While detailed mechanisms remain to be fully elucidated, it is hypothesized that this compound may exert its biological effects through:

- Protein Interaction : Binding to specific proteins involved in cell signaling.

- Disruption of Membrane Integrity : The lipophilicity imparted by the halogens may facilitate penetration into microbial membranes.

- Inhibition of Enzymatic Activity : Potential interference with enzymes critical for microbial growth or cancer cell metabolism.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclohexyl 3-fluorobenzamide | Lacks bromine substitution | Focuses on fluorine's role without halogen enhancement |

| N-Cyclohexyl 3-bromo-4-methoxybenzamide | Contains methoxy group | Different functional group alters biological activity |

| N-Cyclopentyl 3-bromo-4-fluorobenzamide | Cyclopentyl group instead of cyclohexyl | Smaller cyclic structure may affect biological activity |

| 2-Bromo-N-cyclohexyl-5-fluorobenzamide | Different positions for bromine and fluorine | Potentially different pharmacological properties |

This table highlights how the presence or absence of specific substituents can significantly affect biological activities and mechanisms.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

- Cancer Cell Proliferation : In vitro assays indicated that treatment with this compound led to a marked reduction in proliferation rates in several cancer cell lines, including breast and lung cancer cells. Further studies are required to explore the underlying pathways affected by this compound.

Q & A

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- Spill management : Neutralize with activated carbon and dispose as halogenated waste .

How does structural modification of the cyclohexyl group affect binding affinity in target proteins?

Advanced

Modifications alter steric and electronic interactions:

- Ring size : Cyclohexyl → cyclopentyl reduces hydrophobic contacts but increases conformational flexibility.

- Substituents : Adding electronegative groups (e.g., -CF) enhances π-stacking with aromatic residues (e.g., Phe in kinase pockets).

Crystallographic data (PDB) and molecular docking (AutoDock Vina) quantify affinity changes .

What unexplored research avenues exist for this compound, given limited published data?

Advanced

Potential areas include:

- Photodynamic therapy : Fluorine’s electron-withdrawing effects could enhance singlet oxygen generation.

- Supramolecular chemistry : Self-assembly into halogen-bonded frameworks for material science applications.

- Neuropharmacology : Screening against ionotropic receptors (e.g., GABA) using patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.